N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide
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Overview
Description
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research applications. This compound has been found to inhibit the activity of the histone demethylase JMJD3, which plays a critical role in regulating gene expression.
Scientific Research Applications
Molecular Complex Formation and Drug Synthesis
Research on similar nitrobenzamide derivatives has been conducted to explore their potential in forming molecular complexes and their applications in drug synthesis. For instance, nitrobenzamides have been studied for their ability to form solvates and salts with various bases, offering avenues for new solid forms involving active pharmaceutical ingredients (APIs) (Vangala, R. V., Chow, P., & Tan, R., 2013). This research underscores the importance of exploring nitrobenzamide derivatives for enhancing drug formulations and understanding their structural behavior in pharmaceutical contexts.
Antimicrobial Activity
Derivatives similar to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide have been synthesized and evaluated for their antimicrobial potency. Sulfonamides and carbamates of related compounds have shown significant antimicrobial activity against various bacterial and fungal strains (Janakiramudu, D. B., et al., 2017). These findings suggest the potential of nitrobenzamide derivatives in the development of new antimicrobial agents.
Neuroimaging Applications
Fluorobenzamide derivatives have been investigated for their utility in neuroimaging, particularly targeting σ receptors. Studies have shown that certain nitro- and fluorobenzamides possess high affinities to σ receptors, making them potential ligands for positron emission tomography (PET) imaging of σ receptors in the brain (Shiue, C., et al., 1997). This research highlights the role of such compounds in advancing neuroimaging techniques and understanding neurological conditions.
Synthesis of Biologically Active Compounds
Nitrobenzamide derivatives have been employed as intermediates in the synthesis of biologically active compounds. For example, efforts have been made to synthesize gefitinib, a potent anti-cancer drug, using related intermediates (Jin, B., et al., 2005). This underscores the significance of nitrobenzamide derivatives in medicinal chemistry for the development of therapeutics.
Anticonvulsant Properties
Some 4-nitro-N-phenylbenzamides have been synthesized and evaluated for their anticonvulsant properties. Certain derivatives exhibited efficiency in maximal electroshock-induced seizure (MES) tests, indicating their potential as anticonvulsant agents (Bailleux, V., et al., 1995). This highlights the therapeutic potential of nitrobenzamide derivatives in treating convulsive disorders.
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets through a variety of mechanisms, potentially including direct binding or modulation of enzymatic activity .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties . For instance, some compounds are known to undergo biotransformation through a reversible reaction into tertiary amine oxides .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c20-16-6-4-14(5-7-16)18(22-8-10-27-11-9-22)13-21-19(24)15-2-1-3-17(12-15)23(25)26/h1-7,12,18H,8-11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUFHHHMHPBVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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